molecular formula C8H6BrF3N2S B12436759 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea

1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea

Cat. No.: B12436759
M. Wt: 299.11 g/mol
InChI Key: QOZRMDHHPQZZHI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea is an organosulfur compound with the molecular formula C8H6BrF3N2S. It is a derivative of thiourea, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the phenyl ring.

Preparation Methods

The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The resulting product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction, filtration, and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it binds to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with residues Phe238 and Ser191. This interaction enhances its binding affinity and promotes gibberellin-like activity . In cancer research, it induces apoptosis in cancer cells by inhibiting interleukin-6 (IL-6) levels and activating pro-apoptotic pathways .

Properties

Molecular Formula

C8H6BrF3N2S

Molecular Weight

299.11 g/mol

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H6BrF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

QOZRMDHHPQZZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Br

Origin of Product

United States

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